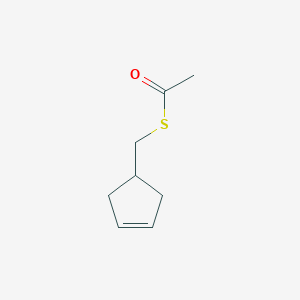

S-(Cyclopent-3-en-1-ylmethyl) ethanethioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

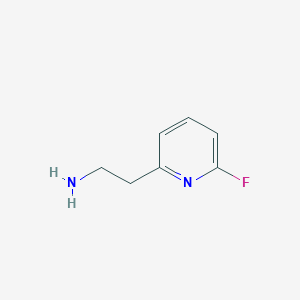

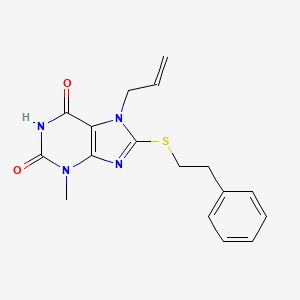

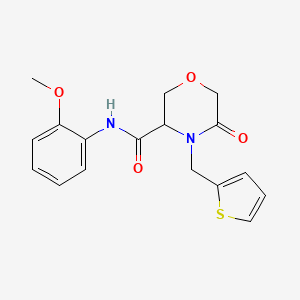

“S-(Cyclopent-3-en-1-ylmethyl) ethanethioate” is a chemical compound with the molecular formula C8H12OS and a molecular weight of 156.25 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “S-(Cyclopent-3-en-1-ylmethyl) ethanethioate” is 1S/C8H12OS/c1-7(9)10-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3 . This code provides a unique representation of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“S-(Cyclopent-3-en-1-ylmethyl) ethanethioate” is a liquid at room temperature . More detailed physical and chemical properties, such as its boiling point, melting point, and solubility, were not available in the sources I found.Aplicaciones Científicas De Investigación

Catalysis and Cyclization Reactions

- Transition Metal-Catalyzed Cyclizations : Compounds structurally related to S-(Cyclopent-3-en-1-ylmethyl) ethanethioate are used in cyclization reactions catalyzed by transition metals like Pt, Ru, and Au. These reactions are essential for forming carbocycles and heterocycles, demonstrating the utility of these compounds in synthesizing complex cyclic structures (Méndez et al., 2001).

Stereospecific Synthesis

- Copper-Catalyzed C–S Coupling : Similar compounds are substrates in stereospecific copper-catalyzed C–S coupling reactions, leading to the synthesis of enantiopure benzylic thioethers and thioacetates. This showcases the role of these structures in constructing stereospecific and functionally diverse molecules (Jiang et al., 2018).

Cyclopropanation and Cycloisomerization

- Rhodium-Catalyzed Cyclopropanation : Structurally related entities serve as substrates in Rh(II)-catalyzed cyclopropanation reactions, illustrating their applicability in generating cyclopropane-containing compounds, which are valuable in medicinal chemistry and materials science (Müller et al., 2003).

Gold-Catalyzed Reactions

- Cycloisomerizations of Ene-Ynamides : The use of gold catalysis in the cycloisomerization of ene-ynamides leads to complex structures from simpler precursors, indicating the potential utility of compounds like S-(Cyclopent-3-en-1-ylmethyl) ethanethioate in advanced synthetic methodologies (Couty et al., 2009).

Synthetic Applications and Functionalization

- Yttrium-Mediated Conversion : The manipulation of vinyl Grignard reagents in the presence of yttrium(III) chloride illustrates the utility of these methods in regio- and stereoselective functionalization, potentially applicable to compounds like S-(Cyclopent-3-en-1-ylmethyl) ethanethioate (Tanaka et al., 2008).

Propiedades

IUPAC Name |

S-(cyclopent-3-en-1-ylmethyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-7(9)10-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIFDYWBHMDXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1CC=CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2751514.png)

![N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751516.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2751529.png)